N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide
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Overview
Description
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a phenoxyacetyl group, and a benzamide core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide typically involves the reaction of tert-butylamine with 3-[(2-phenoxyacetyl)amino]benzoic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core
Reduction: Amines derived from the reduction of the amide group
Substitution: Substituted benzamides with different functional groups replacing the phenoxyacetyl group
Scientific Research Applications
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. By blocking the phosphorylation and degradation of the inhibitory protein IκBα, the compound prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[3-({[(phenoxyacetyl)amino]carbonothioyl}amino)phenyl]benzamide: Known for its potent NF-κB inhibitory activity and therapeutic potential in inflammation and cancer.
tert-butyl (substituted benzamido)phenylcarbamate: Exhibits anti-inflammatory activity and is used in the development of new anti-inflammatory drugs.
Uniqueness
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide stands out due to its specific structural features, such as the combination of a tert-butyl group and a phenoxyacetyl group, which contribute to its unique reactivity and biological activity. Its ability to inhibit NF-κB makes it a valuable compound in the study of inflammation and immune response .
Properties
IUPAC Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKUKISVGWFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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